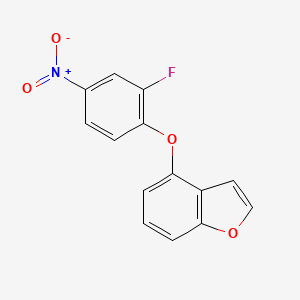

4-(2-Fluoro-4-nitrophenoxy)-1-benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8FNO4 |

|---|---|

Molecular Weight |

273.22 g/mol |

IUPAC Name |

4-(2-fluoro-4-nitrophenoxy)-1-benzofuran |

InChI |

InChI=1S/C14H8FNO4/c15-11-8-9(16(17)18)4-5-14(11)20-13-3-1-2-12-10(13)6-7-19-12/h1-8H |

InChI Key |

DREURECRTIEEPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CO2)C(=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Strategies for 4 2 Fluoro 4 Nitrophenoxy 1 Benzofuran

Retrosynthetic Disconnection Analysis for the Benzofuran-Aryl Ether Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(2-fluoro-4-nitrophenoxy)-1-benzofuran, the most logical disconnection is at the C-O ether bond, as this is a common and reliable bond to form. This disconnection yields two key synthons: a 4-hydroxy-1-benzofuran and a 1,2-difluoro-4-nitrobenzene derivative. The corresponding real-world reagents would be 4-hydroxy-1-benzofuran and 1,2-difluoro-4-nitrobenzene.

A second disconnection can be considered within the benzofuran (B130515) ring itself. A common approach for benzofuran synthesis involves the formation of the C2-C3 bond or the O1-C2 bond. This leads to precursors such as a suitably substituted phenol (B47542) and a two-carbon unit that can be cyclized to form the furan (B31954) ring.

Methodologies for Benzofuran Core Construction

The construction of the benzofuran moiety is a cornerstone of this synthesis. Numerous methods, ranging from traditional acid-catalyzed cyclizations to modern metal-catalyzed processes, have been developed.

Conventional and Catalytic Cyclization Approaches to the Benzofuran Moiety

Classical methods for benzofuran synthesis often involve the dehydration of α-aryloxy ketones or the cyclization of ortho-allylphenols. lbp.world For instance, the reaction of a substituted phenol with an α-halo ketone, followed by acid-catalyzed cyclization, is a well-established route.

More contemporary approaches frequently employ transition metal catalysis, which often allows for milder reaction conditions and greater functional group tolerance. acs.org Palladium-catalyzed reactions are particularly prevalent. For example, the coupling of ortho-halophenols with terminal alkynes, known as the Sonogashira coupling, followed by an intramolecular cyclization, provides a direct route to 2-substituted benzofurans. rsc.org Similarly, palladium-catalyzed intramolecular C-O bond formation from ortho-alkenylphenols is another efficient strategy. nih.gov Other transition metals like copper, gold, and nickel have also been utilized in catalytic cycles to construct the benzofuran ring system. acs.orgorganic-chemistry.org

| Method | Precursors | Catalyst/Reagent | Key Features |

| Acid-catalyzed cyclization | α-aryloxy ketones | Strong acids (e.g., H₂SO₄) | Traditional method, can require harsh conditions. |

| Perkin reaction | Salicylaldehyde (B1680747) derivatives | Acetic anhydride, sodium acetate | Forms a coumarin (B35378) intermediate which can be converted to a benzofuran. |

| Palladium-catalyzed coupling/cyclization | o-halophenols and terminal alkynes | Pd catalyst (e.g., Pd(PPh₃)₄), CuI | High efficiency and modularity. rsc.org |

| Intramolecular O-vinylation | o-halophenols and vinylating agents | Cu or Pd catalyst | Forms the benzofuran ring through C-O bond formation. |

| Gold-catalyzed cyclization | o-alkynylphenols | Au catalyst (e.g., AuCl₃) | Mild reaction conditions and high regioselectivity. |

Advanced Strategies for the Synthesis of Fluorinated Benzofurans

The presence of a fluorine atom on the phenoxy ring of the target molecule suggests that strategies for the synthesis of fluorinated aromatics could be relevant. While the fluorine is not directly on the benzofuran core in the target molecule, methods developed for fluorinated benzofurans can offer insights into handling fluorinated precursors and potential late-stage fluorination strategies if needed.

Interestingly, palladium catalysis can be employed not only for bond formation but also for selective defluorination. While seemingly counterintuitive for synthesis, this can be a strategic tool to access specific substitution patterns that are otherwise difficult to obtain.

The intramolecular oxa-Michael addition is a powerful method for forming oxygen-containing heterocycles. In the context of benzofuran synthesis, this typically involves a phenol with an α,β-unsaturated carbonyl group in the ortho position. The phenolic oxygen acts as a nucleophile, attacking the β-carbon of the unsaturated system to trigger cyclization. This approach is often promoted by a base and can be highly efficient for the construction of the furan ring.

Introduction of the 2-Fluoro-4-nitrophenoxy Moiety

A crucial phase in the synthesis of the target compound is the introduction of the 2-fluoro-4-nitrophenoxy group. This is typically achieved by forming an aryl ether bond between a 4-hydroxy-1-benzofuran precursor and a suitably activated fluoronitrophenyl derivative. This process hinges on the successful synthesis of the necessary precursors and the selection of an appropriate etherification methodology.

The synthesis of 2-fluoro-4-nitrophenol (B1220534) is a key preliminary step, as this compound serves as a precursor for the 2-fluoro-4-nitrophenoxy moiety. Several synthetic routes have been established for its preparation.

One common method begins with 2-fluorophenol. This starting material undergoes a nitrosation reaction, typically using sodium nitrite (B80452) in the presence of a dilute acid like hydrochloric acid at low temperatures (0–5 °C), to produce 2-fluoro-4-nitrosophenol. google.com Subsequent oxidation of the nitroso intermediate with dilute nitric acid yields the desired 2-fluoro-4-nitrophenol. google.com This two-step process is advantageous as it produces few isomers, leading to high purity and yields that can reach up to 90%. google.com

An alternative route involves the use of 3,4-difluoronitrobenzene (B149031) as the starting material. chemicalbook.com In this approach, a selective nucleophilic substitution of the fluorine atom at the C4 position (para to the nitro group) is performed. The reaction with a hydroxide (B78521) source in a suitable solvent system results in the formation of 2-fluoro-4-nitrophenol.

These synthetic pathways provide reliable access to the 2-fluoro-4-nitrophenol precursor, which is essential for the subsequent etherification step.

Table 1: Comparison of Synthetic Routes to 2-Fluoro-4-nitrophenol

| Starting Material | Key Reagents | Key Intermediates | Typical Yield | Reference |

|---|---|---|---|---|

| 2-Fluorophenol | 1. NaNO₂, HCl2. HNO₃ | 2-Fluoro-4-nitrosophenol | Up to 90% | google.com |

The central aryl ether linkage in this compound is formed by coupling 4-hydroxy-1-benzofuran with a derivative of 2-fluoro-4-nitrophenol. The choice of methodology depends on the specific reactants and desired reaction conditions.

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.gov The synthesis of the target compound can be effectively achieved by reacting the potassium or sodium salt of 4-hydroxy-1-benzofuran with 1,2-difluoro-4-nitrobenzene.

In this reaction, the nitro group strongly activates the aromatic ring, making the fluorine atoms susceptible to nucleophilic attack. The phenoxide of 4-hydroxy-1-benzofuran acts as the nucleophile. The substitution preferentially occurs at the C1 position (ortho to the nitro group), displacing the fluorine atom to form the desired ether linkage. This regioselectivity is driven by the superior ability of the ortho position to stabilize the negative charge in the Meisenheimer intermediate. nih.gov SNAr reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as potassium carbonate to generate the phenoxide in situ.

Transition metal-catalyzed cross-coupling reactions provide an alternative and versatile approach to diaryl ether synthesis.

Copper-Catalyzed Reactions: The Ullmann condensation, a classical copper-catalyzed reaction, can be employed to couple 4-hydroxy-1-benzofuran with an aryl halide like 1-bromo-2-fluoro-4-nitrobenzene. These reactions typically require stoichiometric amounts of copper or copper salts, a base, and high reaction temperatures. Modern advancements have led to the development of more efficient catalytic systems using copper iodide (CuI) with ligands such as 1,10-phenanthroline, which can proceed under milder conditions. rsc.org

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination protocol has been extended to C-O cross-coupling reactions, enabling the synthesis of diaryl ethers under relatively mild conditions. researchgate.netox.ac.uk This methodology involves the use of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., tBuBrettPhos), and a base. researchgate.net The reaction can couple 4-hydroxy-1-benzofuran with 1-bromo-2-fluoro-4-nitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene. Palladium-catalyzed methods are known for their broad substrate scope and high functional group tolerance. researchgate.netnih.gov

Table 2: Comparison of Etherification Methodologies

| Method | Reactants | Key Reagents/Catalysts | Advantages | Disadvantages |

|---|---|---|---|---|

| SNAr | 4-Hydroxy-1-benzofuran + 1,2-Difluoro-4-nitrobenzene | Base (e.g., K₂CO₃), Polar Aprotic Solvent | Metal-free, often high yielding for activated substrates. | Requires highly activated aryl halide. |

| Copper-Catalyzed | 4-Hydroxy-1-benzofuran + 1-Bromo-2-fluoro-4-nitrobenzene | CuI, Ligand (e.g., 1,10-phenanthroline), Base | Cost-effective metal, well-established. | Often requires high temperatures, can have substrate limitations. |

| Palladium-Catalyzed | 4-Hydroxy-1-benzofuran + Aryl Bromide/Chloride | Pd Precatalyst, Phosphine Ligand, Base | Mild conditions, broad scope, high functional group tolerance. | Higher cost of catalyst and ligands. |

Etherification Methodologies: Formation of the Aryl Ether Linkage

Integrated Multicomponent and One-Pot Synthetic Protocols for the Chemical Compound

To enhance synthetic efficiency, reduce waste, and shorten reaction times, multicomponent and one-pot strategies are highly desirable. dtu.dkkcl.ac.uk Such protocols aim to combine multiple reaction steps into a single operation without isolating intermediates.

A hypothetical one-pot synthesis for this compound could start from a readily available precursor like a 2-halophenol. For instance, a palladium-catalyzed process could first couple a 2-chlorophenol (B165306) with a terminal alkyne (Sonogashira coupling) to form a 2-(alkynyl)phenol intermediate. nih.gov Without isolation, this intermediate can undergo intramolecular cyclization to form the 4-hydroxy-1-benzofuran core. nih.gov Subsequently, the addition of 1,2-difluoro-4-nitrobenzene and a suitable base to the same reaction vessel could trigger the final SNAr etherification step to yield the target molecule. This integrated approach streamlines the synthesis by avoiding multiple workup and purification procedures.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. rsc.org The design of a cascade reaction for assembling this compound represents a sophisticated synthetic challenge.

An advanced strategy could involve designing a precursor that already contains all the necessary atoms for both the benzofuran and the phenoxy moieties. For example, a carefully substituted phenol derivative could be synthesized to undergo an intramolecular cascade. This process might be initiated by a cyclization event to form the furan ring, which then triggers a subsequent rearrangement or intramolecular substitution to form the ether linkage. rsc.orgnih.gov While the development of such a specific cascade is complex, it holds the potential for exceptional synthetic efficiency, building significant molecular complexity in a single, elegant step.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the synthetic strategies for "this compound," nor are there research findings or data on the optimization of its synthesis for yield and selectivity.

General synthetic methods for molecules containing a diaryl ether linkage, such as the target compound, typically involve nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig condensations). The synthesis of "this compound" would likely proceed via the reaction of a 4-hydroxy-1-benzofuran derivative with an activated fluoro-nitro-benzene compound.

Optimization of such reactions generally involves a systematic study of various parameters to maximize product yield and minimize side-product formation (selectivity). Key factors that are typically investigated include:

Solvent: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates. Common solvents for these types of reactions include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (B95107) (THF).

Base: A base is usually required to deprotonate the hydroxyl group of the phenol, increasing its nucleophilicity. The choice of base, from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to stronger organic or inorganic bases, can be critical.

Temperature: Reaction kinetics are highly dependent on temperature. Optimization involves finding a balance where the reaction proceeds at a reasonable rate without leading to decomposition of reactants or products.

Catalyst: In cross-coupling reactions, the choice of metal catalyst (commonly copper or palladium) and the associated ligands is paramount for achieving high yield and selectivity.

However, as no specific studies on the synthesis of "this compound" have been reported, it is not possible to provide detailed research findings or data tables for the optimization of its reaction conditions. The creation of such specific data would be speculative and not based on scientific evidence.

Mechanistic Elucidation of Synthetic Pathways

Detailed Reaction Mechanisms for Benzofuran (B130515) Ring Closure

The construction of the benzofuran scaffold is a cornerstone of the synthesis. Various mechanistic approaches can be envisioned, starting from appropriately substituted phenolic precursors.

Role of Iminium Ion Formation and Intramolecular Cyclization

One-pot syntheses of benzofuran derivatives can proceed through the formation of an iminium ion intermediate. nih.gov In a hypothetical pathway applicable to the target molecule, a substituted salicylaldehyde (B1680747), already bearing the 2-fluoro-4-nitrophenoxy group, would react with a secondary amine to form an iminium ion. This electrophilic intermediate would then be attacked by a copper acetylide, generated in situ. The subsequent intramolecular nucleophilic attack by the phenolic oxygen onto the alkyne, followed by isomerization, would yield the benzofuran ring. nih.gov

The key steps in this mechanism are:

Iminium Ion Formation: The reaction of the salicylaldehyde derivative with a secondary amine (e.g., diethylamine) under catalytic conditions generates a highly electrophilic iminium ion.

Nucleophilic Attack: A copper acetylide attacks the iminium ion, leading to a propargylamine-type intermediate.

Intramolecular Cyclization & Isomerization: The phenolic hydroxyl group attacks the alkyne in an intramolecular fashion, leading to the closure of the furan (B31954) ring and subsequent isomerization to the aromatic benzofuran system. High yields for such reactions are often observed with electron-donating substituents on the salicylaldehyde precursor. nih.gov

Pathways Involving Oxidative Cyclization and C–H Activation

Transition-metal-catalyzed oxidative cyclization represents a powerful and atom-economical method for benzofuran synthesis. acs.orgnih.gov A plausible route would involve the intramolecular C-H functionalization of a precursor like an O-aryl cyclic vinylogous ester. acs.org For the synthesis of 4-(2-Fluoro-4-nitrophenoxy)-1-benzofuran, a precursor such as 3-(2-(2-fluoro-4-nitrophenoxy)phenoxy)cyclohex-2-en-1-one could be employed.

The palladium-catalyzed mechanism is proposed to proceed as follows:

Electrophilic Palladation: A Pd(II) catalyst undergoes electrophilic addition to the vinyl group of the substrate.

C–H Activation: This is followed by an intramolecular C–H activation of the adjacent aryl ring. Kinetic isotope effect studies on similar systems suggest that the C-H bond cleavage can be the rate-determining step. acs.org

Reductive Elimination: The resulting palladacycle undergoes reductive elimination to form the C-C bond of the furan ring and regenerate a Pd(0) species.

Catalyst Reoxidation: An oxidant, such as Cu(OAc)₂ or molecular oxygen, reoxidizes Pd(0) to the active Pd(II) state to complete the catalytic cycle. semanticscholar.org

This methodology tolerates a wide range of functional groups, including nitro and fluoro substituents. acs.org

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Ref |

| Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 100 | 55-81 | semanticscholar.org |

| Pd(OAc)₂ | O₂ | Toluene | 90 | 70-91 | nih.gov |

This table presents representative conditions for palladium-catalyzed oxidative cyclization reactions leading to benzofuran derivatives.

Radical and Photochemical Mechanisms in Benzofuranogenesis

Radical cyclizations offer an alternative pathway to the benzofuran core, often under mild conditions. nih.govrsc.org For instance, a precursor bearing an O-stannyl ketyl or an acyl radical could undergo intramolecular cyclization. nih.gov A hypothetical precursor for the target molecule, such as an aldehyde substituted with an adjacent phenoxy group containing the 2-fluoro-4-nitro moiety, could be cyclized via a radical mechanism. The diastereoselectivity of such O-stannyl ketyl radical cyclizations can be influenced by the substitution pattern on the aromatic ring. nih.gov

Photochemical reactions provide another metal-free approach. nih.govresearchgate.net A one-step photochemical reaction between a substituted 2-chlorophenol (B165306) and a terminal alkyne can lead to the formation of 2-substituted benzofurans. nih.gov This process involves the tandem formation of an aryl-C and a C-O bond through a proposed aryl cation intermediate, highlighting a convenient and environmentally friendly synthetic route. nih.gov

Mechanistic Insights into Aryl Ether Formation

The formation of the diaryl ether linkage is the second critical bond construction. This can be achieved either by coupling a 4-hydroxybenzofuran intermediate with an activated aryl halide or by incorporating the ether linkage into a precursor prior to benzofuran ring formation.

Electrophilic vs. Nucleophilic Substitution Mechanisms in Aryl Ether Linkage

The formation of the diaryl ether bond in this compound is most plausibly achieved via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org In this scenario, a 4-hydroxybenzofuran anion (a phenoxide) would act as the nucleophile, attacking an electron-deficient aromatic ring, such as 1,2-difluoro-4-nitrobenzene.

The key features of this SNAr mechanism are:

Activation: The presence of the strongly electron-withdrawing nitro group in the para position (and the fluoro group in the ortho position) makes the carbon atom attached to the fluorine at the 2-position highly electrophilic and susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack: The 4-hydroxybenzofuran is deprotonated by a base (e.g., KOH, K₂CO₃) to form a more potent phenoxide nucleophile. This nucleophile attacks the electrophilic carbon of the fluoro-nitro-aromatic ring.

Formation of Meisenheimer Complex: The attack leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, which stabilizes the intermediate. libretexts.org

Elimination of Leaving Group: The fluoride (B91410) ion, a good leaving group, is subsequently eliminated, restoring the aromaticity of the ring and forming the final diaryl ether product.

Electrophilic aromatic substitution is not a viable pathway for this transformation, as it requires an electron-rich aromatic ring to be attacked by an electrophile, which is the opposite of the electronic requirements for this particular ether formation.

Catalytic Cycle Analysis for Transition-Metal-Mediated Etherifications

Transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination-type etherification, provide powerful alternatives for forming the C-O bond of the diaryl ether. wikipedia.orgwikipedia.org

Ullmann Condensation: The traditional Ullmann ether synthesis involves the copper-promoted reaction of a phenol (B47542) with an aryl halide. wikipedia.org A plausible route would be the reaction of 4-hydroxybenzofuran with 1-bromo-2-fluoro-4-nitrobenzene in the presence of a copper catalyst.

The catalytic cycle is generally believed to involve:

Formation of a Copper(I) Alkoxide: The copper(I) catalyst reacts with the deprotonated 4-hydroxybenzofuran to form a copper(I) phenoxide species.

Oxidative Addition: The aryl halide oxidatively adds to the copper(I) center to form a transient Cu(III) intermediate.

Reductive Elimination: This intermediate then undergoes reductive elimination to form the desired diaryl ether and regenerate a copper(I) halide species, which can re-enter the catalytic cycle. organic-chemistry.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref |

| CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | researchgate.net |

| Cu₂O | None | K₂CO₃ | NMP | 160-210 | wikipedia.org |

This table presents representative conditions for Ullmann-type C-O coupling reactions.

Buchwald-Hartwig Etherification: This palladium-catalyzed reaction is a highly versatile method for C-O bond formation. wikipedia.org It typically employs a palladium precatalyst and a sterically hindered phosphine (B1218219) ligand.

The catalytic cycle for the Buchwald-Hartwig etherification involves:

Oxidative Addition: A Pd(0) species, generated in situ from a palladium precatalyst, undergoes oxidative addition to the aryl halide (e.g., 1-bromo-2-fluoro-4-nitrobenzene) to form a Pd(II) complex.

Ligand Exchange/Deprotonation: The phenoxide of 4-hydroxybenzofuran displaces the halide on the palladium center. This step is facilitated by a base.

Reductive Elimination: The resulting Pd(II) aryloxide complex undergoes reductive elimination to yield the this compound product and regenerate the active Pd(0) catalyst. wikipedia.orgorganic-chemistry.org The use of bulky, electron-rich phosphine ligands is crucial as they promote the rate-limiting reductive elimination step. wikipedia.org

Mechanistic Insights into the Synthesis of this compound Remain Largely Undocumented in Publicly Available Research

In a typical SNAr mechanism of this nature, the reaction is expected to proceed through a high-energy intermediate known as a Meisenheimer complex. This intermediate is a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile (the benzofuran phenoxide) on the electron-deficient aromatic ring of 1-fluoro-2,4-dinitrobenzene. The nitro groups on the benzene (B151609) ring are crucial for stabilizing the negative charge of this intermediate through resonance.

The formation and subsequent decomposition of the Meisenheimer complex are associated with specific transition states. The first transition state would be for the formation of the Meisenheimer complex, and the second would be for the expulsion of the fluoride leaving group to form the final product. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for modeling such reaction pathways, calculating the energies of the ground states, transition states, and intermediates.

However, a specific search of chemical literature and databases did not yield any experimental or computational studies that have isolated, characterized, or calculated the specific intermediates and transition states for the synthesis of this compound. Consequently, data tables containing detailed research findings, such as the relative energies of intermediates and transition states, bond lengths and angles of the transition state structures, or spectroscopic data confirming the presence of any intermediates for this particular compound, could not be compiled.

While general principles of SNAr reactions are well-established, the specific kinetics and thermodynamics for the formation of this compound would be influenced by the electronic and steric properties of the benzofuran nucleophile. Without dedicated studies on this molecule, any discussion of its synthetic mechanism remains speculative and based on analogies to similar, well-documented reactions.

Advanced Spectroscopic and Spectrometric Characterization of 4 2 Fluoro 4 Nitrophenoxy 1 Benzofuran and Its Precursors

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections delve into the comprehensive NMR characterization of 4-(2-Fluoro-4-nitrophenoxy)-1-benzofuran, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional NMR techniques.

The ¹H NMR spectrum of this compound is expected to exhibit a complex series of signals corresponding to the protons on both the benzofuran (B130515) and the nitrophenoxy rings. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the fluorine atom, as well as the ether linkage.

Benzofuran Moiety: The protons of the benzofuran ring system are expected to resonate in the aromatic region, typically between δ 6.5 and 8.0 ppm. The proton at the C2 position (H-2) of the furan (B31954) ring is anticipated to appear as a doublet, coupled to the H-3 proton. Similarly, the H-3 proton will also appear as a doublet. The protons on the benzene (B151609) portion of the benzofuran ring (H-5, H-6, and H-7) will exhibit characteristic splitting patterns based on their coupling with adjacent protons.

2-Fluoro-4-nitrophenoxy Moiety: The protons on the 2-fluoro-4-nitrophenoxy ring will be significantly deshielded due to the strong electron-withdrawing effects of the nitro group and the fluorine atom. The proton ortho to the nitro group and meta to the fluorine (H-3') is expected to be the most deshielded. The proton ortho to the fluorine and meta to the nitro group (H-6') will also be in the downfield region. The proton meta to both the fluorine and nitro groups (H-5') will be the least deshielded of the three. The coupling constants between these protons will be crucial for their definitive assignment.

A predicted ¹H NMR data table for this compound is presented below, based on known substituent effects and data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.6 - 7.8 | d | J = 2.0 - 2.5 |

| H-3 | 6.8 - 7.0 | d | J = 2.0 - 2.5 |

| H-5 | 7.2 - 7.4 | m | |

| H-6 | 7.1 - 7.3 | m | |

| H-7 | 7.4 - 7.6 | m | |

| H-3' | 8.2 - 8.4 | d | J = 2.5 - 3.0 |

| H-5' | 8.0 - 8.2 | dd | J = 9.0 - 9.5, 2.5 - 3.0 |

| H-6' | 7.3 - 7.5 | t | J = 9.0 - 9.5 |

Note: The predicted data is for illustrative purposes and actual experimental values may vary.

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.

Benzofuran Moiety: The carbon atoms of the benzofuran ring are expected to resonate in the aromatic region (δ 100-160 ppm). The carbons of the furan ring (C-2 and C-3) will have distinct chemical shifts, with C-2 typically appearing more downfield than C-3. The quaternary carbons, C-3a and C-7a, will also have characteristic shifts.

2-Fluoro-4-nitrophenoxy Moiety: The carbon atoms of the 2-fluoro-4-nitrophenoxy ring will show significant downfield shifts due to the electron-withdrawing nitro group and the electronegative fluorine atom. The carbon directly attached to the nitro group (C-4') and the carbon attached to the fluorine atom (C-2') will be the most deshielded. The carbon attached to the ether oxygen (C-1') will also be downfield.

A predicted ¹³C NMR data table is provided below.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-3 | 105 - 110 |

| C-3a | 120 - 125 |

| C-4 | 150 - 155 |

| C-5 | 115 - 120 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-7a | 155 - 160 |

| C-1' | 150 - 155 (d, JC-F ≈ 10-15 Hz) |

| C-2' | 155 - 160 (d, JC-F ≈ 240-250 Hz) |

| C-3' | 115 - 120 (d, JC-F ≈ 5-10 Hz) |

| C-4' | 140 - 145 |

| C-5' | 125 - 130 |

| C-6' | 110 - 115 (d, JC-F ≈ 20-25 Hz) |

Note: The predicted data includes expected carbon-fluorine couplings (d = doublet) and is for illustrative purposes.

¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. The chemical shift of the fluorine atom in this compound will be indicative of its electronic environment. The presence of the electron-withdrawing nitro group ortho to the ether linkage and para to the fluorine is expected to result in a downfield chemical shift for the fluorine atom compared to unsubstituted fluorobenzene. The ¹⁹F NMR spectrum is anticipated to show a single signal, likely a multiplet due to coupling with the neighboring aromatic protons. The chemical shift is predicted to be in the range of -110 to -130 ppm relative to CFCl₃.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of the ¹H and ¹³C NMR spectra and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-2 and H-3 of the benzofuran ring, and among the protons H-3', H-5', and H-6' on the nitrophenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connectivity between the benzofuran and the nitrophenoxy moieties through the ether linkage, by observing a correlation between the protons on one ring and the quaternary carbon on the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could help in confirming the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the molecular ion can be calculated from its chemical formula, C₁₄H₈FNO₄.

Calculated Exact Mass: The theoretical monoisotopic mass of C₁₄H₈FNO₄ is approximately 273.0437 u. An experimental HRMS measurement confirming this mass with high accuracy (typically within 5 ppm) would provide strong evidence for the proposed elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ether bond, leading to fragments corresponding to the benzofuran and the 2-fluoro-4-nitrophenoxy moieties.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for the structural elucidation of organic compounds. In electron ionization (EI) mass spectrometry, the fragmentation pattern of this compound would provide a molecular fingerprint, confirming the connectivity of its constituent parts. The fragmentation is generally dictated by the weakest bonds and the stability of the resulting fragments.

The primary fragmentation pathways for this molecule would likely involve the cleavage of the ether linkage, which is a common fragmentation point for diaryl ethers. This can occur in two ways, leading to ions corresponding to the benzofuran moiety and the fluoronitrophenoxy moiety.

Expected Fragmentation Pathways:

Cleavage of the Ar-O bond (Benzofuran side): This would lead to the formation of a benzofuranyloxy radical and a [2-fluoro-4-nitrophenyl]+ cation.

Cleavage of the Ar-O bond (Phenoxy side): This pathway generates a [benzofuran]+ cation and a 2-fluoro-4-nitrophenoxy radical.

Fragmentation of the Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO (30 Da) followed by CO (28 Da), or the loss of NO2 (46 Da).

Fragmentation of the Benzofuran Ring: The benzofuran cation itself can undergo further fragmentation, typically involving the loss of CO to form a stable indenyl cation. nih.gov

These fragmentation patterns allow for the unambiguous confirmation of the compound's structure by piecing together the masses of the observed fragments.

| Proposed Fragment Ion | Structure | Key Fragmentation Process |

|---|---|---|

| Benzofuran Cation | [C8H6O]+• | Cleavage of the ether C-O bond |

| 2-Fluoro-4-nitrophenoxy Cation | [C6H3FNO3]+ | Cleavage of the ether C-O bond |

| Loss of NO2 | [M - NO2]+ | Loss of nitro radical from the molecular ion |

| Loss of a Fluoronitrophenoxy Radical | [C8H5O]+ | Homolytic cleavage of the ether bond |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Vibrational Mode Assignments for Key Functional Groups (Nitro, Ether, Benzofuran)

The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its primary functional groups: the nitro group, the diaryl ether linkage, and the benzofuran core.

Nitro Group (NO₂): Aromatic nitro compounds display two strong, characteristic stretching vibrations. orgchemboulder.com The asymmetric stretch (νas) appears at a higher frequency than the symmetric stretch (νs). orgchemboulder.com These bands are among the most easily identifiable in the spectrum. spectroscopyonline.com

Ether (C-O-C) Linkage: Aryl ethers, such as the one in the target molecule, typically show two C-O stretching bands. youtube.comlibretexts.org The asymmetric C-O-C stretch is usually found at a higher wavenumber and is often stronger, while the symmetric stretch appears at a lower wavenumber. spectroscopyonline.com

Benzofuran System: The benzofuran moiety contributes several characteristic bands. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and C-O stretching within the furan ring, which often appears near the ether linkage bands. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic Nitro (Ar-NO₂) | Asymmetric Stretch (νas) | 1550 - 1475 | orgchemboulder.comorgchemboulder.com |

| Aromatic Nitro (Ar-NO₂) | Symmetric Stretch (νs) | 1360 - 1290 | orgchemboulder.comorgchemboulder.com |

| Aryl Ether (Ar-O-Ar) | Asymmetric C-O-C Stretch | 1300 - 1200 | spectroscopyonline.com |

| Aryl Ether (Ar-O-Ar) | Symmetric C-O-C Stretch | 1050 - 1000 | youtube.com |

| Benzofuran (C=C) | Aromatic Ring Stretching | ~1600, ~1580, ~1470 | acs.org |

| Benzofuran (C-O) | Ring C-O Stretch | ~1250 | acs.org |

Advanced X-ray Diffraction Analysis (Applicable for Crystalline Forms or Derivatives)

Should this compound be obtained in a crystalline form, X-ray diffraction analysis would provide the definitive solid-state structure. This technique offers precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the gold standard for determining molecular structure. By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the positions of all atoms can be determined with high precision.

For a derivative of the target compound, this analysis would reveal:

The planarity of the benzofuran and phenyl rings.

The dihedral angle between the two aromatic ring systems, which is dictated by the ether linkage.

The precise geometry of the nitro group relative to the phenyl ring.

Confirmation of the substitution pattern on both aromatic moieties.

Studies on related benzofuran derivatives have successfully used this technique to elucidate their complex three-dimensional structures. researchgate.netasianpubs.orgnih.gov

Hydrogen Bonding and Crystal Packing Analysis

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, its crystal packing would be governed by a network of weaker intermolecular interactions. The analysis of the crystal structure would focus on identifying these non-covalent forces that stabilize the lattice.

Potential interactions include:

Weak Hydrogen Bonds: The oxygen atoms of the nitro group are known to act as acceptors for weak C-H···O hydrogen bonds from neighboring molecules. researchgate.net Similarly, the fluorine atom can act as a weak hydrogen bond acceptor in C-H···F interactions.

π–π Stacking: The electron-rich benzofuran ring system and the electron-deficient nitrophenyl ring can engage in π–π stacking interactions. These interactions are crucial in the packing of many aromatic compounds.

Dipole-Dipole Interactions: The highly polar nitro group introduces a significant dipole moment, leading to dipole-dipole interactions that would influence the molecular alignment in the crystal.

Theoretical and Computational Chemistry Investigations of 4 2 Fluoro 4 Nitrophenoxy 1 Benzofuran

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the molecular world. For benzofuran (B130515) derivatives, these calculations help in understanding their inherent electronic properties and predicting their behavior. rsc.orgmdpi.com

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. physchemres.org It is often used to determine optimized geometries, electronic properties, and vibrational frequencies of benzofuran derivatives. rsc.org Calculations are typically performed using specific functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. semanticscholar.orgrsc.org These studies provide foundational data on the molecule's stability and electronic configuration.

Geometry Optimization and Conformational Landscapes

Before calculating other properties, the geometry of a molecule must be optimized to find its lowest energy state. This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. physchemres.org For flexible molecules, a conformational analysis is performed to identify the most stable conformers and understand the energy landscape, which is crucial for predicting the molecule's behavior in different environments. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. rsc.org A smaller gap generally implies higher reactivity. rsc.org FMO analysis also involves mapping the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack. wikipedia.orgimperial.ac.uk

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. rsc.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. MEP maps are invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for hydrogen bonding and other non-covalent interactions. rsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines intramolecular interactions, such as hyperconjugation, which involves charge delocalization from filled donor orbitals to empty acceptor orbitals. rsc.org The stabilization energy (E(2)) associated with these interactions is calculated to quantify their strength. rsc.org NBO analysis is instrumental in understanding charge transfer processes and their contribution to molecular stability. researchgate.net

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods are frequently used to predict various spectroscopic properties, including vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. semanticscholar.orgnih.gov Theoretical calculations of vibrational frequencies, for example, can be compared with experimental data to confirm the molecular structure and assign spectral bands. semanticscholar.org Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra, providing insights into the electronic transitions occurring within the molecule. researchgate.net A strong correlation between predicted and experimental data validates the computational model used. semanticscholar.org

Computational Modeling of Reaction Mechanisms and Energetics Pertinent to Synthesis

Computational modeling serves as a powerful tool in elucidating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. In the context of synthesizing 4-(2-fluoro-4-nitrophenoxy)-1-benzofuran, computational chemistry can be employed to investigate various potential reaction pathways, determine the energies of reactants, intermediates, and products, and identify the transition states that govern the reaction rates. While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the general principles of modeling benzofuran synthesis are well-established. nih.govwuxiapptec.comacs.orgorganic-chemistry.orgresearchgate.net

The synthesis of the benzofuran core typically involves cyclization reactions, which can be catalyzed by acids, bases, or transition metals. nih.govwuxiapptec.comorganic-chemistry.orgresearchgate.net Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), are commonly used to model these reactions. These calculations can predict the regioselectivity of cyclization, as seen in studies of acid-catalyzed cyclization of acetal (B89532) substrates to form the benzofuran scaffold. wuxiapptec.com For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) and calculations of reaction energy profiles can help determine the most likely reaction pathway and the expected product ratios. wuxiapptec.com

A hypothetical reaction mechanism for the synthesis of a substituted benzofuran could involve the initial formation of an oxonium ion, followed by nucleophilic attack of the phenyl ring to form the furan (B31954) ring. wuxiapptec.com Computational modeling can be used to calculate the activation energies for competing pathways, thereby predicting the major product. wuxiapptec.com The choice of catalyst, solvent, and substituents can significantly influence the reaction outcome, and computational studies can help in understanding these effects and in optimizing reaction conditions. nih.govacs.org

Table 1: Representative Calculated Activation Energies for Competing Benzofuran Cyclization Pathways

| Pathway | Transition State | Activation Energy (kcal/mol) |

| Route A | TS-A | 15.2 |

| Route B | TS-B | 12.8 |

| Route C | TS-C | 18.5 |

Note: The data in this table is illustrative and based on general findings for benzofuran synthesis; it is not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Physicochemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and development, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comnih.govresearchgate.net For benzofuran derivatives, including potentially this compound, QSAR models can predict biological activities and guide the design of new compounds with improved properties. mdpi.comnih.govresearchgate.net These models are built upon a variety of molecular descriptors that quantify different aspects of a molecule's physicochemical properties. nih.govresearchgate.netfrontiersin.org

The development of a robust QSAR model involves the calculation of a wide range of descriptors, followed by the selection of the most relevant ones using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.govnih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. nih.govresearchgate.net For instance, electronic descriptors such as the energy of the HOMO and LUMO can provide insights into a molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net Steric descriptors like molar refractivity (MR) and molecular weight (MW) relate to the size and shape of the molecule, which are crucial for binding to a biological target. nih.gov Hydrophobic descriptors, most commonly the partition coefficient (logP), describe a molecule's ability to partition between an aqueous and a lipid environment, a key factor in its pharmacokinetic profile. nih.gov

While specific QSAR studies for this compound are not readily found, the general approach for benzofuran derivatives provides a framework for how such an analysis would be conducted. mdpi.comnih.govresearchgate.net A typical 2D-QSAR study on benzofuran-based compounds might identify key descriptors that correlate with a specific biological activity, such as vasodilation or anticancer effects. mdpi.comresearchgate.net

Table 2: Common Physicochemical Descriptors Used in QSAR Studies of Benzofuran Derivatives

| Descriptor Class | Descriptor Name | Symbol | Description |

| Electronic | Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | |

| Dipole Moment | µ | A measure of the overall polarity of the molecule. | |

| Steric | Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. nih.gov |

| Molar Refractivity | MR | A measure of the volume occupied by an atom or group and its polarizability. nih.gov | |

| Parachor | Pc | A measure of the molar volume of a liquid at a temperature at which its surface tension is unity. nih.gov | |

| Hydrophobic | Partition Coefficient | logP | The logarithm of the ratio of the concentrations of a solute in a two-phase system (typically octanol (B41247) and water). nih.gov |

| Topological | Wiener Index | W | A distance-based topological index that correlates with molecular branching. |

| Kier & Hall Connectivity Indices | nχ | Indices that describe the degree of branching and connectivity in a molecule. |

Note: This table presents a selection of commonly used descriptors in QSAR studies of various chemical classes, including benzofurans, and is not exhaustive.

Chemical Transformations and Derivatization Strategies for 4 2 Fluoro 4 Nitrophenoxy 1 Benzofuran

Functional Group Interconversions on the Nitroaromatic Moiety

The nitroaromatic portion of the molecule is a primary site for initial functionalization, offering two key reactive handles: the nitro group and the fluorine atom.

The conversion of the nitro group to an amine is a fundamental transformation, as the resulting aniline derivative is a key precursor for a multitude of subsequent reactions, including amide bond formation and the construction of nitrogen-containing heterocycles. The primary challenge lies in achieving selective reduction of the nitro group without affecting other potentially sensitive functionalities in the molecule.

A variety of methods have been developed for the chemoselective reduction of nitroarenes. rsc.org Traditional methods often involve catalytic hydrogenation or the use of metal reductants. d-nb.info However, milder and more selective reagent systems are often preferred. d-nb.infojsynthchem.com For instance, sodium borohydride (NaBH₄), a mild reducing agent, is generally ineffective for nitro group reduction on its own. jsynthchem.com Its reducing power can be significantly enhanced by combining it with transition metal salts. d-nb.infojsynthchem.com

Systems such as NaBH₄-FeCl₂ have demonstrated high chemoselectivity in reducing nitroarenes to their corresponding amines in excellent yields, often up to 96%. d-nb.info This method is practical and compatible with various functional groups, making it suitable for complex molecules. d-nb.info Another effective system involves the use of NaBH₄ in the presence of nickel complexes like Ni(PPh₃)₄, which can efficiently reduce nitro compounds at room temperature. jsynthchem.com These methods provide a reliable pathway to synthesize 4-(4-amino-2-fluorophenoxy)-1-benzofuran, a critical intermediate for further derivatization.

Table 1: Selected Reagents for Nitro Group Reduction

| Reagent System | Conditions | Selectivity | Reference |

|---|---|---|---|

| NaBH₄-FeCl₂ | THF, 25-28°C | High chemoselectivity | d-nb.info |

| NaBH₄/Ni(PPh₃)₄ | Ethanol, Room Temp. | High | jsynthchem.com |

| Ni(acac)₂ and PMHS | Mild conditions | Excellent | rsc.org |

The fluorine atom on the nitrophenyl ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located in the para position. This activation facilitates the displacement of the fluoride (B91410) ion by various nucleophiles. The ortho- and para-positioning of an electron-withdrawing group relative to a leaving group (like fluorine) is a classic scenario for SNAr reactions. jsynthchem.com

This reactivity allows for the introduction of a wide array of functional groups. For example, reaction with organolithium or Grignard reagents can lead to the formation of new carbon-carbon bonds. researchgate.net The displacement of a fluoro group ortho to an activating group by such reagents proceeds smoothly to give the corresponding substitution products. researchgate.net Other nucleophiles, such as amines, alkoxides, and thiolates, can also be employed to introduce new heteroatomic linkages at this position.

Beyond SNAr, direct C-F bond activation using transition metal catalysts represents a more advanced strategy. researchgate.netresearchgate.net While challenging, methods involving photocatalysis or nickel and platinum group metal complexes are emerging for the direct functionalization of C-F bonds. researchgate.netnih.gov These approaches can generate carbon-centered radicals for subsequent cross-coupling reactions, enabling the use of organofluorines as versatile synthons under mild conditions. nih.gov

Electrophilic and Nucleophilic Substitutions on the Benzofuran (B130515) Core

The benzofuran nucleus is a significant component of many biologically active compounds and natural products. nih.govrsc.org Its reactivity is characterized by a susceptibility to electrophilic substitution. The electron-rich nature of the furan (B31954) ring directs electrophiles preferentially to the C2 and C3 positions. The specific outcome of an electrophilic substitution reaction on the 4-(2-fluoro-4-nitrophenoxy)-1-benzofuran core would be influenced by the directing effects of the C4-aryloxy substituent.

Various catalytic systems have been developed to achieve the synthesis of functionalized benzofurans. organic-chemistry.org For instance, electrophilic cyclization of ortho-alkynyl anisoles mediated by reagents like dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) can yield 2,3-disubstituted benzofurans. rsc.org While this applies to the synthesis of the core itself, similar electrophilic reagents could potentially be used for post-synthetic modification of the existing benzofuran ring.

Nucleophilic substitution on the benzofuran ring is less common unless activated by strongly electron-withdrawing groups directly on the heterocyclic core. However, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to functionalize halo-substituted benzofurans, providing a pathway for introducing new substituents. acs.org

Regioselective Functionalization of the Aromatic Rings

Achieving regioselectivity is paramount when functionalizing a molecule with multiple aromatic rings. In this compound, the two aromatic systems exhibit different reactivity profiles.

Nitroaromatic Ring : As discussed, this ring is electron-deficient due to the nitro group. Its chemistry is dominated by the SNAr reactivity at the fluorine-bearing carbon (C2 of the phenoxy group) and the reduction of the nitro group (C4 of the phenoxy group). Further electrophilic substitution on this ring is highly disfavored.

Benzofuran Ring : This ring system is generally electron-rich and thus prone to electrophilic attack. The C4-ether linkage acts as an ortho-, para-directing group. Therefore, electrophilic substitution would likely be directed to the C5 and C7 positions of the benzofuran core. Rhodium-catalyzed C-H functionalization is an example of a modern technique that can achieve regioselective modification of such aromatic cores. researchgate.net

By choosing the appropriate reaction conditions and reagents, one can selectively target either the phenoxy or the benzofuran moiety, enabling a controlled and stepwise elaboration of the molecular structure.

Construction of Hybrid Molecular Scaffolds Incorporating the this compound Unit

The derivatized forms of this compound, particularly the amino derivative, are valuable building blocks for creating complex hybrid molecules. Molecular hybridization is a strategy used in medicinal chemistry to combine two or more pharmacophores to create a new molecule with potentially enhanced activity or a modified biological profile. nih.gov

Starting from the 4-(4-amino-2-fluorophenoxy)-1-benzofuran intermediate, a variety of heterocyclic systems can be appended. For instance:

Triazoles : The amine can be converted to an azide via a Sandmeyer-type reaction. The resulting azide is a key partner in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") reactions to form 1,2,3-triazole rings, linking the benzofuran scaffold to other molecular fragments. nih.gov

Thiazolidinones : The amine can undergo condensation with an aldehyde to form a Schiff base, which can then react with thioglycolic acid in a cyclocondensation reaction to yield a thiazolidinone ring system. researchgate.net

Other Heterocycles : The amine provides a nucleophilic handle for constructing other hybrid systems, such as benzofuran-piperazine, -imidazole, or -tetrazole derivatives, through nucleophilic substitution reactions with appropriately functionalized heterocyclic partners. nih.gov

These strategies allow for the systematic exploration of the chemical space around the core scaffold, leading to the creation of diverse molecular libraries.

Table 2: Examples of Hybrid Scaffolds from Benzofuran Derivatives

| Starting Moiety | Reaction | Resulting Hybrid Scaffold | Reference |

|---|---|---|---|

| Benzofuran-amine | Diazotization, Azide formation, Cycloaddition | Benzofuran-triazole | nih.gov |

| Benzofuran-amine | Condensation with aldehyde, Cyclization with thioglycolic acid | Benzofuran-thiazolidinone | researchgate.net |

Structure Reactivity and Structure Property Relationships of 4 2 Fluoro 4 Nitrophenoxy 1 Benzofuran Derivatives

Influence of the Fluoro and Nitro Substituents on Aromatic Reactivity and Electronic Properties

The electronic character and subsequent reactivity of the two aromatic systems within 4-(2-Fluoro-4-nitrophenoxy)-1-benzofuran are profoundly influenced by the fluoro and nitro substituents on the phenoxy ring. These substituents modulate the electron density of the aromatic rings through a combination of inductive and resonance effects.

In the 2-fluoro-4-nitrophenoxy moiety, these effects are additive. Both the ortho-fluoro and para-nitro groups work in concert to make this ring exceptionally electron-deficient. This pronounced electron deficiency has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution (EAS): The phenoxy ring is strongly deactivated towards attack by electrophiles. Any electrophilic substitution would be extremely sluggish compared to benzene (B151609). minia.edu.eglibretexts.org

Activation towards Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups ortho and para to a potential leaving group (in this case, the benzofuranoxy group) is a critical prerequisite for activating an aryl ring towards nucleophilic attack. msu.edulibretexts.org The fluoro and nitro groups stabilize the negative charge that develops in the ring during the formation of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. libretexts.org

The benzofuran (B130515) ring system is, in turn, affected by the electron-withdrawing nature of the entire 2-fluoro-4-nitrophenoxy substituent attached at its C4 position. This substituent deactivates the benzofuran ring towards electrophilic attack compared to unsubstituted benzofuran.

Table 1: Summary of Substituent Electronic Effects on the Phenoxy Ring

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Impact on Ring Electron Density |

| Fluoro (–F) | 2 (ortho) | Strong Withdrawal (-I) | Weak Donation (+M) | Net Withdrawal (Deactivating) |

| Nitro (–NO₂) | 4 (para) | Strong Withdrawal (-I) | Strong Withdrawal (-M) | Strong Withdrawal (Strongly Deactivating) |

Conformational Dynamics and Stereoelectronic Effects of the Aryl Ether Linkage

The three-dimensional structure and reactivity of this compound are not static but are dictated by the conformational dynamics around the C-O-C aryl ether linkage. The preferred conformation is a balance between steric hindrance and stereoelectronic effects. Diaryl ethers are generally conformationally flexible, with rotation possible around the two C–O bonds. The lowest energy conformation typically minimizes steric repulsion while maximizing favorable electronic interactions.

The presence of the fluorine atom at the ortho position of the phenoxy ring introduces significant steric and electronic constraints. It can influence the dihedral angles (C-C-O-C) and restrict free rotation, favoring specific conformations where the steric clash between the fluoro substituent and the benzofuran ring is minimized.

Furthermore, through-space interactions between the ortho-fluoro atom and protons on the benzofuran moiety can occur. acs.org If the atoms are brought into close proximity (less than the sum of their van der Waals radii), it can lead to observable through-space NMR spin-spin couplings, providing direct evidence for a preferred conformation. acs.org

Stereoelectronic effects involve the interaction of the non-bonding electron pairs on the ether oxygen with the π-orbitals of the two aromatic rings. The alignment of these orbitals, which is conformation-dependent, affects the electron distribution and reactivity of the molecule. The electron-withdrawing nature of the 2-fluoro-4-nitrophenyl ring will pull electron density from the ether oxygen, reducing its ability to donate to the benzofuran ring and influencing the rotational barrier of the C(benzofuran)–O bond.

Impact of Substituent Position and Nature on Chemical Transformations

The specific placement of the fluoro and nitro groups is critical in determining the chemical reactivity of the molecule, particularly in nucleophilic aromatic substitution (SNAr) reactions. For an SNAr reaction to proceed, electron-withdrawing substituents must be positioned ortho or para to the leaving group. libretexts.org

In the this compound system, if we consider a nucleophilic attack on the phenoxy ring, the benzofuranoxy moiety would be the leaving group. The ring is activated for this transformation by:

A nitro group in the para position.

A fluoro group in the ortho position.

This ortho/para arrangement provides resonance stabilization for the negatively charged Meisenheimer intermediate, which is essential for the reaction to occur. libretexts.org A meta-substituent would not offer this stabilization, rendering the compound inert to these conditions. libretexts.org Therefore, the molecule is primed for reactions where a nucleophile displaces the 4-oxy-1-benzofuran group.

Conversely, any transformations on the benzofuran ring are directed by the substituent at position 4. The 2-fluoro-4-nitrophenoxy group is strongly deactivating, meaning electrophilic substitution on the benzofuran ring will be less favorable than on the parent benzofuran. The specific substitution pattern on benzofuran itself is complex, but introducing substituents can significantly alter the outcomes of reactions like halogenations, cyclizations, or metal-catalyzed couplings. nih.govresearchgate.netnih.gov

Correlations between Molecular Structure and Spectroscopic Signatures

The distinct structural features of this compound give rise to a predictable set of spectroscopic signatures.

¹H NMR: The protons on the electron-deficient nitrophenyl ring would appear at a characteristically downfield chemical shift compared to those on the benzofuran ring. Protons ortho to the strongly withdrawing nitro group would be the most deshielded. Significant coupling would be observed between the protons and the ortho-fluorine atom (³JHF and ⁴JHF).

¹³C NMR: The carbon atoms attached to the electronegative F, O, and NO₂ groups would show distinct chemical shifts. The carbon bearing the nitro group (C4 of the phenoxy ring) would be significantly deshielded. Carbon-fluorine couplings (¹JCF, ²JCF, etc.) would be prominent and are diagnostic for identifying the fluorinated carbon and its neighbors.

¹⁹F NMR: A single resonance would be expected for the fluorine atom. Its chemical shift would be indicative of its electronic environment. Importantly, through-space couplings between the fluorine and nearby protons on the benzofuran ring might be observed, which would provide valuable information about the molecule's preferred conformation in solution. acs.org

Infrared (IR) Spectroscopy: The spectrum would be dominated by strong, characteristic absorption bands. Asymmetric and symmetric stretching of the nitro group would appear around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-O-C stretch of the diaryl ether would be visible in the 1250-1180 cm⁻¹ region. Aromatic C=C and C-H stretching vibrations would also be present.

Mass Spectrometry (MS): The molecular ion peak would be readily identifiable. Fragmentation patterns would likely involve cleavage of the aryl ether bond, leading to fragment ions corresponding to the 2-fluoro-4-nitrophenoxy cation and the 1-benzofuranoxy radical, or vice versa.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Signature | Structural Correlation |

| ¹H NMR | Chemical Shifts | Protons on nitrophenyl ring > Protons on benzofuran ring | Electron density differences between the two rings. |

| Coupling | H-F coupling constants | Proximity of protons to the fluorine atom. | |

| ¹³C NMR | Chemical Shifts | C-NO₂ and C-F are significantly downfield. | Direct attachment to electron-withdrawing groups. |

| Coupling | Large ¹JCF coupling constant | Direct C-F bond. | |

| ¹⁹F NMR | Coupling | Potential through-space H-F coupling | Conformational preference and spatial proximity. |

| IR | Absorption Bands | ~1520 & 1340 cm⁻¹ | N-O stretching of the nitro group. |

| ~1220 cm⁻¹ | Asymmetric C-O-C stretching of the diaryl ether. | ||

| MS | Fragmentation | Cleavage at the ether linkage | The weakest covalent bond in the central linkage. |

Thermodynamic and Kinetic Considerations in Chemical Reactions of the Compound

The thermodynamics and kinetics of reactions involving this compound are best understood by again considering the SNAr mechanism on the activated phenoxy ring.

Kinetics: The reaction rate is dependent on the energy of the transition state leading to the Meisenheimer complex. The reaction generally follows a two-step mechanism: a slow, rate-determining addition of the nucleophile to form the stabilized anionic intermediate, followed by a fast expulsion of the leaving group. libretexts.orgresearchgate.net The presence of both ortho-fluoro and para-nitro substituents provides substantial stabilization, which lowers the activation energy (ΔG‡) of the first step and accelerates the reaction rate compared to a less substituted ring. nih.gov The nature of the nucleophile and the solvent also play crucial roles in the kinetics.

Table 3: Illustrative Thermodynamic and Kinetic Parameters for a Typical SNAr Reaction

| Parameter | Symbol | Typical Value Range | Significance |

| Gibbs Free Energy of Activation | ΔG‡ | 20–30 kcal/mol | Determines the reaction rate (kinetics). Lower value means a faster reaction. |

| Enthalpy of Activation | ΔH‡ | 15–25 kcal/mol | Energy barrier related to bond breaking/formation. |

| Entropy of Activation | ΔS‡ | -10 to -30 cal/mol·K | Reflects the change in order in the transition state; typically negative for bimolecular reactions. |

| Gibbs Free Energy of Reaction | ΔG° | < 0 (for favorable reactions) | Determines the position of equilibrium (thermodynamics). |

Note: These values are illustrative for SNAr reactions on activated aryl ethers and are not specific experimental values for the title compound. researchgate.net

Q & A

Q. What safety protocols are critical when handling nitroaromatic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.